- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,

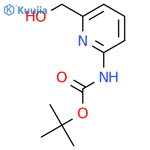

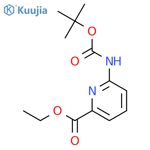

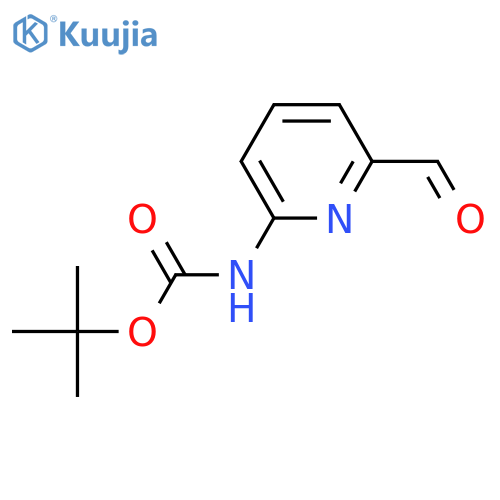

Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

956523-98-1 structure

Nom du produit:tert-butyl N-(6-formyl-2-pyridyl)carbamate

Numéro CAS:956523-98-1

Le MF:C11H14N2O3

Mégawatts:222.240462779999

MDL:MFCD13188949

CID:1026326

PubChem ID:17832129

tert-butyl N-(6-formyl-2-pyridyl)carbamate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl (6-formylpyridin-2-yl)carbamate

- tert-butyl N-(6-formylpyridin-2-yl)carbamate

- Tert-Butyl6-Formylpyridin-2-ylcarbamate

- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE

- BNLOFXUVYJUBJM-UHFFFAOYSA-N

- 6513AC

- 2-(Boc-amino)pyridine-6-carbaldehyde

- FCH1624822

- AB67434

- AX8217525

- ST24025824

- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)

- tert-butyl N-(6-formyl-2-pyridyl)carbamate

- DB-371779

- tert-Butyl(6-formylpyridin-2-yl)carbamate

- SCHEMBL13596267

- F1967-3115

- DTXSID50591170

- AKOS016002512

- Z1505712298

- CS-W006710

- AS-65361

- 956523-98-1

- EN300-157056

- MFCD13188949

-

- MDL: MFCD13188949

- Piscine à noyau: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)

- La clé Inchi: BNLOFXUVYJUBJM-UHFFFAOYSA-N

- Sourire: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1

Propriétés calculées

- Qualité précise: 222.10044231g/mol

- Masse isotopique unique: 222.10044231g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 4

- Complexité: 260

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 1.5

- Surface topologique des pôles: 68.3

tert-butyl N-(6-formyl-2-pyridyl)carbamate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157056-10.0g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95% | 10.0g |

$1660.0 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |

tert-Butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 250mg |

¥682.0 | 2023-09-05 | |

| Life Chemicals | F1967-3115-0.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 0.5g |

$315.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-1g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 1g |

$442.0 | 2023-11-21 | |

| Life Chemicals | F1967-3115-2.5g |

tert-butyl N-(6-formylpyridin-2-yl)carbamate |

956523-98-1 | 95%+ | 2.5g |

$650.0 | 2023-11-21 | |

| TRC | T206100-10mg |

tert-Butyl (6-Formylpyridin-2-yl)carbamate |

956523-98-1 | 10mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 95% | 100MG |

¥ 468.00 | 2023-04-12 | |

| eNovation Chemicals LLC | D547026-5g |

tert-Butyl (6-forMylpyridin-2-yl)carbaMate |

956523-98-1 | 97% | 5g |

$2209 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |

tert-butyl N-(6-formyl-2-pyridyl)carbamate |

956523-98-1 | 98% | 200mg |

1219.0CNY | 2021-08-04 | |

| Chemenu | CM174584-1g |

tert-butyl (6-formylpyridin-2-yl)carbamate |

956523-98-1 | 98% | 1g |

$407 | 2021-08-05 |

tert-butyl N-(6-formyl-2-pyridyl)carbamate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled

Référence

- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C

Référence

- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C

Référence

- An Affinity Reagent for the Recognition of Pyrophosphorylated Peptides, Angewandte Chemie, 2015, 54(13), 3941-3945

Méthode de production 5

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

1.2 Reagents: Methanol ; -78 °C

1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt

Référence

- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt

Référence

- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death, Bioconjugate Chemistry, 2014, 25(4), 724-737

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acid, Synthetic Communications, 2013, 43(8), 1173-1180

Méthode de production 8

Conditions de réaction

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C

1.3 30 min, -78 °C; 1 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water

Référence

- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt

Référence

- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,

tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials

- tert-Butyl carbamate

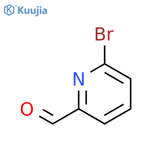

- 2-(Boc-amino)-6-bromopyridine

- 6-Bromo-2-pyridinecarboxaldehyde

- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate

- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester

- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester

tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products

tert-butyl N-(6-formyl-2-pyridyl)carbamate Littérature connexe

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) Produits connexes

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

Pureté:99%

Quantité:1g

Prix ($):153.0